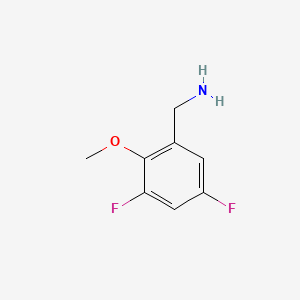

3,5-Difluoro-2-methoxybenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

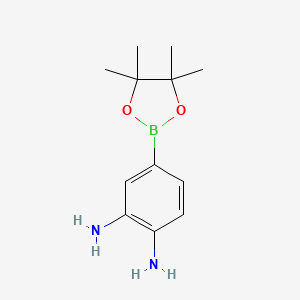

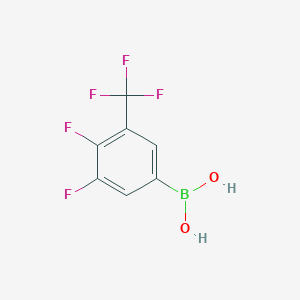

“3,5-Difluoro-2-methoxybenzylamine” is a chemical compound with the CAS Number: 886502-00-7 . It has a molecular weight of 173.16 and its IUPAC name is this compound . The compound is typically stored at ambient temperature and is available in a clear liquid form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1c(F)cc(F)cc1CN . The InChI code for this compound is 1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a refractive index of 1.4930 and is sensitive to air .

Applications De Recherche Scientifique

Electrochemical Synthesis and Characterization

3,5-Difluoro-2-methoxybenzylamine has been utilized in electrochemical studies. For example, Salehzadeh and Nematollahi (2014) explored the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine, leading to the formation of a non-covalent complex involving benzoxazole and catechol derivatives (Salehzadeh & Nematollahi, 2014).

Photophysical Behavior in RNA Imaging

In RNA imaging research, derivatives of this compound, such as DFHBI and its analogues, have been characterized for their interaction with the Spinach aptamer, an RNA molecule. These studies, conducted by Santra et al. (2019), are significant in understanding the fluorescence and photoisomerization properties of these molecules, which are crucial for RNA imaging applications (Santra et al., 2019).

DNA-Protein Interaction Studies

This compound and its derivatives have been employed in the study of DNA-protein interactions. Riedl et al. (2012) developed GFP-like fluorophores based on 3,5-Difluoro-4-hydroxybenzylideneimidazolinone (FBI) for labeling DNA probes, enhancing the study of DNA-protein binding mechanisms (Riedl et al., 2012).

Synthesis and Catalysis Studies

In the field of synthesis and catalysis, research has focused on exploring the reactivity and application of derivatives of this compound. For instance, Arnold et al. (2008) synthesized derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those with methoxy substitutions, for use as catalysts in direct amide formation (Arnold et al., 2008).

Propriétés

IUPAC Name |

(3,5-difluoro-2-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBIWWNJQFWDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590680 |

Source

|

| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886502-00-7 |

Source

|

| Record name | 3,5-Difluoro-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)